4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
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Overview
Description
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecular structures .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one typically involves the reaction of p-dimethylaminobenzaldehyde with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then undergoes cyclization to form the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are common to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens or alkylating agents are used under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one is widely used in scientific research due to its versatile reactivity. Some of its applications include:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Employed in the study of enzyme interactions and molecular binding.
Medicine: Investigated for its potential therapeutic properties and drug design.
Industry: Utilized in the production of dyes, pigments, and other chemical products
Mechanism of Action
The mechanism by which 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, and other cellular mechanisms .
Comparison with Similar Compounds
Similar Compounds
- 4-(p-Dimethylaminophenyl)imino-2-methyl-2,5-cyclohexadiene-1-one
- This compound derivatives
- Other imine-containing compounds
Uniqueness
This compound stands out due to its specific structural features and reactivity. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in various fields of research and industry .
Properties
CAS No. |
64693-19-2 |
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Molecular Formula |
C15H16N2O |
Molecular Weight |
240.30 g/mol |
IUPAC Name |
4-[4-(dimethylamino)phenyl]imino-2-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C15H16N2O/c1-11-10-13(6-9-15(11)18)16-12-4-7-14(8-5-12)17(2)3/h4-10H,1-3H3 |
InChI Key |
TVFVEJDBKZLTOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=CC=C(C=C2)N(C)C)C=CC1=O |
Origin of Product |
United States |
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